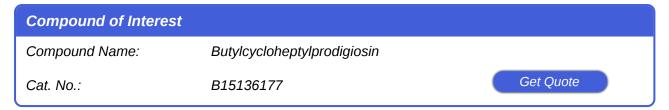


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Total Synthesis of Butylcycloheptylprodigiosin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of **Butylcycloheptylprodigiosin**, a member of the prodigiosin family of natural products known for their potent biological activities, including anticancer and immunosuppressive properties. This document details two distinct synthetic approaches, presenting key experimental protocols and quantitative data. Furthermore, it explores the general mechanism of action for prodigiosin compounds, offering insights for drug development professionals.

Introduction

Butylcycloheptylprodigiosin is a tripyrrole alkaloid characterized by a unique cycloheptyl ring fused to one of the pyrrole moieties. Its complex structure has presented a significant challenge for synthetic chemists. This guide will explore two prominent total syntheses: a concise 5-step route developed by Reeves and a more extensive 16-step synthesis by Fürstner. The structural identity of **Butylcycloheptylprodigiosin** as a natural product has been a subject of debate in the scientific literature, with some studies suggesting it may be a misassigned structure of a related compound, streptorubin B.[1][2] This guide will focus on the synthetic strategies developed to obtain this intriguing molecule.

Synthetic Approaches to Butylcycloheptylprodigiosin



Two primary synthetic routes to **Butylcycloheptylprodigiosin** have been reported, each with distinct strategies and key reactions.

The Concise Synthesis by Reeves and Coworkers

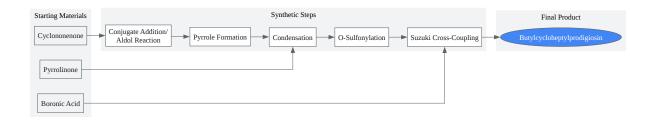
A highly efficient total synthesis of (±)-butylcycloheptylprodigiosin was achieved in five steps with an overall yield of 23%.[3][4] A key feature of this approach is the rapid construction of a macrocyclic formylpyrrole intermediate.[1][3]

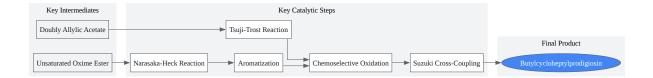
Key Stages of the Reeves Synthesis:

- Conjugate Addition/Aldol Reaction: The synthesis commences with a conjugate addition of an organocuprate to a cyclononenone derivative, followed by an intramolecular aldol reaction to construct the bicyclic core.
- Pyrrole Formation: A one-pot dehydration, oxazole hydrolysis, and pyrrole formation sequence yields the key formylpyrrole intermediate.[3]
- Condensation: The formylpyrrole is condensed with a pyrrolinone to form a bipyrrole precursor.[3]
- O-Sulfonylation: The hydroxyl group of the bipyrrole is converted to a triflate, setting the stage for a cross-coupling reaction.[3]
- Suzuki Cross-Coupling: The final step involves a Suzuki cross-coupling reaction with a boronic acid to introduce the third pyrrole ring and complete the synthesis of Butylcycloheptylprodigiosin.[3]

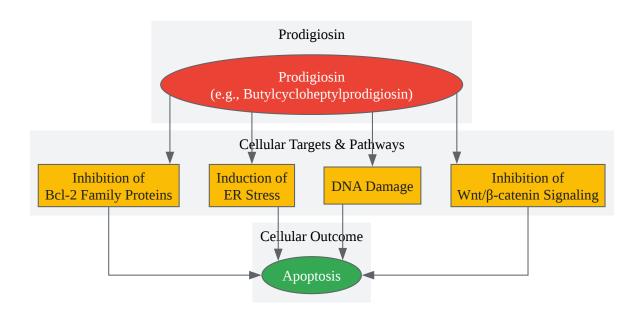
Experimental Workflow of the Reeves Synthesis:











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- To cite this document: BenchChem. [Total Synthesis of Butylcycloheptylprodigiosin: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136177#total-synthesis-of-butylcycloheptylprodigiosin]



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